![molecular formula C12H13N3O3S B2548192 N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide CAS No. 1211831-39-8](/img/structure/B2548192.png)
N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide
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Description
“N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide” is a complex organic compound that contains an isoxazole ring and a thiophene ring. Isoxazole is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen), while thiophene is a five-membered ring with four carbon atoms and one sulfur atom .
Scientific Research Applications
Cycloaddition Reactions in Chemical Synthesis
Research has highlighted the significance of isoxazoles and thiophene derivatives in chemical synthesis. The 1,3-dipolar cycloaddition reactions involving thiophenecarbonitrile N-oxides are notable for producing isoxazoles, as demonstrated in the study by Iwakura et al. (1968). This reaction forms Δ2-isoxazolines and isoxazoles, valuable in various synthetic pathways (Iwakura, Uno, Shiraishi, & Hongu, 1968).
Synthesis of Isoxazoles
The synthesis of isoxazoles is crucial in medicinal chemistry and organic chemistry. Burkhard et al. (2011) have developed a novel approach to synthesize 3-substituted isoxazoles, which are instrumental in drug discovery and organic synthesis. This method offers a versatile pathway for the creation of underrepresented isoxazole structures (Burkhard, Tchitchanov, & Carreira, 2011).
Anticancer Properties
Functionalized sulfur-containing heterocyclic analogs, similar to N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide, have been studied for their anticancer properties. Haridevamuthu et al. (2023) discovered that hydroxyl-containing benzo[b]thiophene analogs exhibit selective antiproliferative activity against cancer cells, specifically laryngeal cancer cells. These compounds show promise in chemotherapy and may be used in combination with other drugs (Haridevamuthu, Manjunathan, Alphonse, Kumar, Thanigaivel, Kishore, Sundaram, Gopinath, Arockiaraj, & Bellucci, 2023).
Synthesis of Oxalamides
Oxalamides, such as N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide, can be synthesized through novel methods. Mamedov et al. (2016) developed a one-pot synthetic approach for the creation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This method is significant for producing both anthranilic acid derivatives and oxalamides (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
Catalysis in Chemical Reactions
The compound N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide and similar structures have catalytic applications. De, Yin, and Ma (2017) demonstrated that Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide is an effective catalyst for Goldberg amidation. This catalytic system can be used for a variety of (hetero)aryl chlorides and amides, expanding the scope of chemical reactions and synthesis (De, Yin, & Ma, 2017).
properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-8(7-9-3-2-6-19-9)13-11(16)12(17)14-10-4-5-18-15-10/h2-6,8H,7H2,1H3,(H,13,16)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLJHEPGYJJMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide |
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